5-Bromo-7-ethynyl-2,3-dihydrobenzofuran
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Overview
Description
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran: is a chemical compound with the molecular formula C10H7BrO and a molecular weight of 223.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and palladium-catalyzed coupling reactions for the ethynylation step .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Base (e.g., Triethylamine): Often used to neutralize acids formed during reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted benzofuran derivatives with potential biological activities .
Scientific Research Applications
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-7-ethynyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to exhibit anticancer activities by inhibiting cell growth and inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific structure and functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydrobenzofuran: A closely related compound with similar structural features.
7-Bromo-5-ethynyl-2,3-dihydrobenzofuran: Another derivative with an ethynyl group at a different position.
Uniqueness
5-Bromo-7-ethynyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activities.
Properties
Molecular Formula |
C10H7BrO |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
5-bromo-7-ethynyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H7BrO/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h1,5-6H,3-4H2 |
InChI Key |
SQJBTXZEOARYHW-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC2=C1OCC2)Br |
Origin of Product |
United States |
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